Allyl 5-bromo-2-hydroxybenzoate

Description

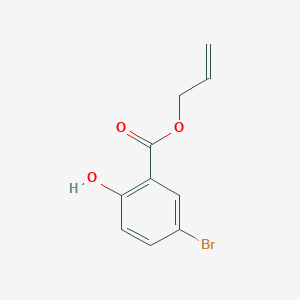

Allyl 5-bromo-2-hydroxybenzoate is an allyl ester derivative of 5-bromo-2-hydroxybenzoic acid. Its structure features a bromine atom at the 5-position and a hydroxyl group at the 2-position of the aromatic ring, combined with an allyl ester moiety. These functional groups confer unique physicochemical properties: the bromine atom is electron-withdrawing, enhancing stability and lipophilicity, while the hydroxyl group contributes to hydrogen bonding and solubility in polar solvents.

Properties

CAS No. |

220340-67-0 |

|---|---|

Molecular Formula |

C10H9BrO3 |

Molecular Weight |

257.08 g/mol |

IUPAC Name |

prop-2-enyl 5-bromo-2-hydroxybenzoate |

InChI |

InChI=1S/C10H9BrO3/c1-2-5-14-10(13)8-6-7(11)3-4-9(8)12/h2-4,6,12H,1,5H2 |

InChI Key |

GOAOVVWTYUPUCB-UHFFFAOYSA-N |

SMILES |

C=CCOC(=O)C1=C(C=CC(=C1)Br)O |

Canonical SMILES |

C=CCOC(=O)C1=C(C=CC(=C1)Br)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of allyl esters, which vary in substituents on the aromatic ring or the ester side chain. Below is a detailed comparison with structurally and functionally related compounds:

Allyl Esters with Halogen Substituents

- Allyl 5-bromo-2-hydroxybenzoate : The bromine atom increases molecular weight (265.1 g/mol) and lipophilicity (predicted logP ≈ 2.8). The hydroxyl group enhances solubility in aqueous environments.

- Allyl chloroacetate : Contains a chlorine atom on the acetate chain instead of the aromatic ring. Chlorine’s smaller atomic radius and lower lipophilicity (logP ≈ 1.5) result in reduced membrane permeability compared to brominated analogs .

- Allyl cyanoacetate: The cyano group (-CN) is strongly electron-withdrawing, increasing reactivity but reducing stability under acidic conditions. Its antimicrobial potency is moderate, likely due to poor cellular uptake .

Allyl Aromatic Esters with Hydroxyl/Methoxy Groups

- Allyl 2-hydroxypropanoate: Features a hydroxyl group on the aliphatic chain rather than the aromatic ring. This configuration reduces aromatic π-π interactions, leading to weaker binding to bacterial targets compared to this compound .

- Eugenol (Allyl 3-methoxy-4-hydroxybenzene): The methoxy group at the 3-position is electron-donating, reducing electrophilicity and antimicrobial potency. Studies show eugenol is 30–50% less effective than this compound’s structural analogs against Staphylococcus aureus biofilms .

Non-Allyl Brominated Benzoates

- Propyl 5-bromo-2-hydroxybenzoate : Replacing the allyl group with a propyl chain decreases antimicrobial activity by 60–70%, as the allyl moiety enhances membrane disruption and intracellular uptake .

- Methyl 5-bromo-2-hydroxybenzoate : The shorter methyl ester reduces steric hindrance but limits lipophilicity, resulting in lower biofilm penetration compared to allyl derivatives .

Research Findings and Data

Antimicrobial Activity

Structural and Electronic Effects

- Electron-Withdrawing Groups (Br, Cl) : Increase stability and lipid solubility but may reduce reactivity with nucleophilic bacterial targets.

- Electron-Donating Groups (OH, OCH₃) : Improve solubility but diminish electrophilic interactions with microbial membranes.

- Allyl vs. Alkyl Chains : Allyl’s conjugated double bond enhances resonance stabilization and interaction with hydrophobic membrane components .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.